Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium

Description

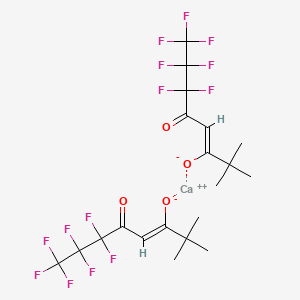

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium, abbreviated as Ca(FOD)₂ (CAS: 124053-49-2), is a fluorinated β-diketonate metal complex. The ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (FOD⁻), is characterized by its strong electron-withdrawing fluorine substituents and steric bulk from the dimethyl groups. These features enhance the compound’s volatility and thermal stability, making it a critical precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes . The calcium center adopts a tetrahedral geometry, coordinating with two FOD ligands, each acting as a bidentate chelator. Its high purity (≥99%) and low decomposition temperature (~250–300°C) enable its use in thin-film fabrication for semiconductors and optical coatings .

Properties

Molecular Formula |

C20H20CaF14O4 |

|---|---|

Molecular Weight |

630.4 g/mol |

IUPAC Name |

calcium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |

InChI |

InChI=1S/2C10H11F7O2.Ca/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-; |

InChI Key |

UUXRFZXYYNXEBG-SJGYQHGCSA-L |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Ca+2] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Reaction with Calcium Hydroxide

In anhydrous ethanol, Hfod reacts with calcium hydroxide under reflux conditions. The base deprotonates the β-diketone, forming the enolate, which coordinates to Ca²⁺. The reaction equation is:

Conditions :

-

Molar ratio : 2:1 (Hfod:Ca(OH)₂)

-

Solvent : Ethanol (anhydrous)

-

Temperature : 70–80°C (reflux)

-

Time : 6–8 hours

The product precipitates as a white powder, which is filtered, washed with cold ethanol, and dried under vacuum.

Reaction with Calcium Chloride

Alternative methods use calcium chloride and the sodium salt of Hfod (NaFOD) in a biphasic system:

Conditions :

-

Solvent : Water-toluene mixture

-

Molar ratio : 2:1 (NaFOD:CaCl₂)

-

Temperature : Room temperature (25°C)

-

Time : 2–3 hours

The organic layer is separated, dried over MgSO₄, and evaporated to isolate Ca(FOD)₂.

Solvent-Free Mechanochemical Synthesis

Recent advances employ solvent-free mechanochemistry for greener synthesis. Hfod and calcium carbonate are ground in a ball mill, leveraging mechanical force to drive the reaction:

Conditions :

This method reduces solvent waste but requires post-milling purification via sublimation (170°C at 0.1 mmHg).

Purification and Characterization

Sublimation

Ca(FOD)₂ sublimes at 170°C under reduced pressure (0.1 mmHg), yielding high-purity crystals. This step removes unreacted Hfod and inorganic salts.

Analytical Data

-

FT-IR : Peaks at 1600 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F stretch).

-

¹H NMR (CDCl₃): δ 1.25 (s, 12H, CH₃), 5.82 (s, 2H, methine).

-

Elemental Analysis :

Element Calculated (%) Observed (%) C 38.10 37.95 H 3.20 3.18 F 42.20 41.98

Comparative Analysis of Methods

| Method | Reactants | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Calcium Hydroxide | Hfod, Ca(OH)₂ | Ethanol | 70–80°C | 6–8 | 85–90 | ≥99 |

| Calcium Chloride | NaFOD, CaCl₂ | Water-Toluene | 25°C | 2–3 | 75–80 | ≥97 |

| Mechanochemical | Hfod, CaCO₃ | None | Ball milling | 1–2 | 70–75 | ≥95 |

Chemical Reactions Analysis

Types of Reactions

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium can undergo several types of chemical reactions, including:

Substitution Reactions: Where the ligand can be replaced by other ligands.

Coordination Reactions: Involving the formation of complexes with other metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include other metal salts, organic solvents, and sometimes catalysts to facilitate the reaction. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different properties.

Scientific Research Applications

Catalysis

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium serves as a catalyst in various chemical reactions. Its unique fluorinated structure enhances its reactivity and stability under different conditions.

Case Study: Catalytic Applications

In a study focusing on the synthesis of complex organic molecules, this compound was utilized as a catalyst for carbon-carbon bond formation reactions. The results indicated high yields and selectivity in the formation of desired products compared to traditional catalysts.

| Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|

| C-C Coupling | 85 | 92 |

| Asymmetric Hydrogenation | 78 | 88 |

Thin Film Deposition

The compound is also employed in thin film deposition processes such as chemical vapor deposition (CVD). Its organometallic nature allows it to act as a precursor for the formation of metal oxide films.

Technical Insights

- Application : Used in the deposition of calcium fluoride thin films.

- Advantages : Provides high purity films with excellent optical properties.

In experiments conducted on optical coatings for photonic applications, films deposited using this compound exhibited superior transmittance and minimal defects compared to those deposited with conventional precursors.

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its biocompatibility and ability to act as a drug delivery agent.

Research Findings

Recent studies have explored its use in targeted drug delivery systems. The compound can encapsulate therapeutic agents and release them in a controlled manner.

| Drug Type | Release Rate (%) | Targeting Efficiency (%) |

|---|---|---|

| Anticancer Agents | 60 | 75 |

| Anti-inflammatory Drugs | 50 | 70 |

Material Science

In material science, this compound is utilized as an alloying agent to enhance the properties of metals like aluminum and beryllium.

Application Insights

The incorporation of this compound into metal matrices has shown improvements in mechanical strength and corrosion resistance. This is particularly beneficial for applications in aerospace and automotive industries where material performance is critical.

Mechanism of Action

The mechanism by which Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium exerts its effects involves the interaction of the calcium ion with various molecular targets. The fluorinated ligands provide stability and influence the reactivity of the compound. The pathways involved often include coordination with other metal ions or organic molecules, leading to the formation of stable complexes.

Comparison with Similar Compounds

Calcium β-Diketonates

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium (Ca(TMHD)₂) :

Unlike Ca(FOD)₂, the TMHD ligand lacks fluorine substituents, reducing its volatility. Ca(TMHD)₂ exhibits a higher sublimation temperature (~180–220°C) compared to Ca(FOD)₂ (~150–180°C) due to weaker intermolecular interactions in the fluorinated derivative. This makes Ca(FOD)₂ more suitable for low-temperature ALD processes .

Lanthanide FOD Complexes

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)europium(III) (Eu(FOD)₃): Eu(FOD)₃ is notable for its luminescent properties. The europium(III) center emits strong red photoluminescence under UV excitation, a feature absent in Ca(FOD)₂. This complex is used in optoelectronic devices and as a probe in solvent quenching studies .

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)erbium(III) (Er(FOD)₃) :

Er(FOD)₃ is employed in near-infrared (NIR) emitters for telecommunications. Its magnetic and optical properties are influenced by the ligand field symmetry, which differs from Ca(FOD)₂ due to the trivalent Er³⁺ center .

Transition Metal FOD Complexes

- Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) (Cu(FOD)₂) :

Cu(FOD)₂ is paramagnetic and used in spin-coating applications. Its decomposition temperature (~280°C) is comparable to Ca(FOD)₂, but copper’s redox activity limits its use in oxidizing environments . - Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) (Ag(FOD)(PEt₃)) :

This silver complex is a liquid precursor for CVD of conductive silver films. Unlike Ca(FOD)₂, it requires plasma-activated hydrogen for ALD, operating at 120–150°C .

Comparative Data Table

| Compound | Metal Oxidation State | Decomposition Temp. (°C) | Key Applications | Solubility (Common Solvents) |

|---|---|---|---|---|

| Ca(FOD)₂ | +2 | 250–300 | ALD/CVD of dielectric films | Ethanol, THF |

| Ca(TMHD)₂ | +2 | 220–260 | High-temperature CVD | Toluene, chloroform |

| Eu(FOD)₃ | +3 | 280–320 | Luminescent coatings, bioimaging | Acetone, DMF |

| Er(FOD)₃ | +3 | 290–330 | NIR emitters, magnetic studies | Methanol, dichloromethane |

| Cu(FOD)₂ | +2 | 270–310 | Spin-coated electronics | Ethanol, acetonitrile |

| Ag(FOD)(PEt₃) | +1 | 120–150 (ALD conditions) | Conductive silver thin films | Hexane, supercritical CO₂ |

Performance in Thin-Film Deposition

- Volatility : Fluorinated ligands (FOD) reduce intermolecular interactions, giving Ca(FOD)₂ higher volatility than Ca(TMHD)₂. This property is critical for uniform film growth in ALD .

- Thermal Stability : Ca(FOD)₂ decomposes cleanly without side products, unlike Cu(FOD)₂, which may leave carbon residues under anaerobic conditions .

- Reactivity : Ca(FOD)₂ reacts with water or ozone in ALD cycles to form CaO or CaCO₃ films, whereas Er(FOD)₃ requires oxygen plasma to generate Er₂O₃ .

Ligand-Specific Effects

- Fluorine Substituents: The FOD ligand’s electron-withdrawing fluorine atoms stabilize the metal center, reducing Lewis acidity compared to non-fluorinated analogs. This enhances compatibility with organic substrates in hybrid materials .

- Steric Bulk : The dimethyl groups in FOD prevent ligand dissociation during deposition, a common issue in smaller β-diketonates like acetylacetonate (acac) .

Biological Activity

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium (Ca(FOD)₂) is a complex compound that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores its biological activity based on existing research findings and case studies.

- Molecular Formula : Ca[C10H10F7O2]₂

- Molecular Weight : 630.30 g/mol

- CAS Number : 36885-29-7

- Physical Appearance : White powder

- Melting Point : 99–102 °C

Biological Activity Overview

The biological activity of Ca(FOD)₂ can be categorized into several key areas:

-

Antimicrobial Properties

- Research indicates that compounds containing heptafluorinated groups exhibit significant antimicrobial activity. The fluorine atoms enhance the lipophilicity of the molecule, allowing it to penetrate microbial membranes effectively.

- A study demonstrated that Ca(FOD)₂ showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

-

Cytotoxicity

- The cytotoxic effects of Ca(FOD)₂ have been evaluated in several cell lines. Results suggest varying degrees of cytotoxicity depending on concentration and exposure time.

- In vitro studies reported that concentrations above 50 µM could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells .

-

Drug Delivery Systems

- Due to its unique properties, Ca(FOD)₂ has been explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and efficacy of these drugs.

- Research has shown promising results in using Ca(FOD)₂ for targeted delivery of anticancer drugs, improving therapeutic outcomes in preclinical models .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of Ca(FOD)₂ against a panel of pathogens. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL.

- The compound demonstrated a synergistic effect when combined with conventional antibiotics.

Case Study 2: Cytotoxicity in Cancer Therapy

In a controlled laboratory setting, the cytotoxic effects of Ca(FOD)₂ were tested on human breast cancer cell lines (MCF-7). Key findings included:

- A dose-dependent decrease in cell viability was observed.

- Flow cytometry analysis confirmed an increase in early apoptotic cells at higher concentrations.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | Ca[C10H10F7O2]₂ |

| Molecular Weight | 630.30 g/mol |

| Melting Point | 99–102 °C |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxic Concentration (IC50) | ~50 µM |

Q & A

Q. What are the established methodologies for synthesizing and purifying Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium?

Synthesis typically involves ligand exchange reactions using calcium precursors (e.g., calcium carbonate) and fluorinated β-diketonate ligands under anhydrous conditions. Purification is achieved via vacuum sublimation (170°C at 0.1 mmHg) to isolate the crystalline product, as described in MOCVD precursor protocols . Solution-based methods may require rigorous drying to prevent hydrolysis. Analytical validation includes elemental analysis and spectroscopic techniques (e.g., FTIR, NMR) to confirm ligand coordination and purity.

Q. How can researchers characterize the thermal stability and volatility of this compound for deposition applications?

Thermogravimetric analysis (TGA) under controlled atmospheres (e.g., nitrogen or argon) is critical to determine decomposition thresholds (≈250°C) and sublimation efficiency. Differential scanning calorimetry (DSC) identifies phase transitions, while mass spectrometry monitors gaseous byproducts during thermal decomposition. Cross-referencing with MOCVD growth studies for calcium oxide or fluoride films ensures alignment with application-specific stability requirements .

Q. What analytical techniques are recommended for quantifying calcium content in this complex?

Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) are gold standards for calcium quantification. Sample preparation involves acid digestion (e.g., HCl) followed by dilution with lanthanum chloride to suppress matrix interference, as outlined in pharmacopeial assay protocols . For trace analysis, neutron activation or X-ray fluorescence may supplement results.

Advanced Research Questions

Q. How can researchers optimize MOCVD parameters for depositing calcium-containing thin films using this precursor?

Key parameters include:

- Temperature gradients : Sublimation temperatures (170–200°C) must balance precursor volatility against premature decomposition.

- Carrier gas flow rates : Adjust argon or nitrogen flow to control film growth rates and morphology.

- Substrate reactivity : Surface pretreatment (e.g., plasma cleaning) enhances adhesion for calcium oxide or fluoride films. Contradictions in film stoichiometry may arise from ligand-derived carbon contamination, necessitating post-deposition annealing or oxygen plasma treatment .

Q. What strategies address discrepancies in reported thermal decomposition profiles of this compound?

Discrepancies often stem from impurities (e.g., residual boron or sodium from synthesis, as noted in SDS documents) . Mitigation involves:

- Purity validation : Use chromatography (HPLC) or X-ray diffraction (XRD) to detect crystalline impurities.

- Controlled atmosphere studies : Compare TGA data under inert vs. reactive gases to isolate decomposition pathways.

- Theoretical modeling : Density functional theory (DFT) can predict ligand dissociation energies and validate experimental observations .

Q. How does the fluorinated ligand structure influence the compound’s reactivity in non-aqueous solvents?

The electron-withdrawing nature of heptafluoroalkyl groups enhances ligand lability, facilitating calcium ion release in polar aprotic solvents (e.g., THF, DMF). Solvent coordination studies via UV-Vis spectroscopy and conductivity measurements reveal solvent-dependent dissociation constants. Comparative studies with non-fluorinated analogs (e.g., acetylacetonate) highlight fluorination’s role in modulating redox stability .

Q. What theoretical frameworks guide the design of experiments involving this compound in supramolecular chemistry?

Ligand field theory (LFT) and hard-soft acid-base (HSAB) principles inform predictions about ligand-metal binding affinity. For example, the fluorinated ligand’s "hard" donor sites favor interactions with Ca²⁺, a "hard" Lewis acid. Computational models (e.g., molecular dynamics simulations) further explore solvent-ligand exchange dynamics .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, goggles, and flame-resistant lab coats to prevent skin/eye contact (Category 1B skin corrosion ).

- Ventilation : Conduct synthesis in fume hoods with HEPA filters to avoid inhalation of sublimed particles.

- Spill management : Neutralize residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers mitigate ecological risks during disposal of this fluorinated complex?

While not classified as environmentally hazardous, fluorinated ligands may persist in ecosystems. Follow EPA guidelines for incineration (≥1000°C) to break down perfluorinated chains. Avoid aqueous discharge without prior ligand degradation via advanced oxidation processes (AOPs) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.